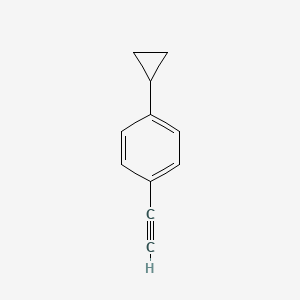

1-Cyclopropyl-4-ethynylbenzene

Description

Significance of Ethynyl (B1212043) and Cyclopropyl (B3062369) Moieties as Synthetic Building Blocks

The ethynyl group (–C≡CH), with its linear geometry and high degree of unsaturation, is a highly versatile functional group in organic synthesis. nih.gov Its terminal alkyne proton is acidic and can be readily removed to form a nucleophilic acetylide, which can then participate in a wide array of carbon-carbon bond-forming reactions. Furthermore, the triple bond itself is a hub of reactivity, amenable to transformations such as hydrogenation, hydration, and various cycloaddition reactions, including the well-known "click chemistry" azide-alkyne cycloaddition. nih.govmdpi.com This reactivity makes ethynyl-containing compounds invaluable as building blocks for constructing more complex molecules, including polymers and pharmacologically active agents. nih.govnih.govillinois.educhemrxiv.orgfigshare.com

The cyclopropyl group, the smallest of the cycloalkanes, is far more than a simple saturated ring. Its three-membered structure forces the C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This angle strain results in the C-C bonds having a high degree of p-orbital character, often described as "banana bonds." Consequently, the cyclopropane (B1198618) ring exhibits properties akin to a double bond, including the ability to act as an electron-donating group and to undergo ring-opening reactions under various conditions. nih.govunl.pt In medicinal chemistry, the cyclopropyl group is often used to modulate a molecule's potency, conformation, and metabolic stability. unl.ptnih.gov Its unique steric and electronic properties make it a valuable component in the design of new drugs and complex organic materials. nih.govresearchgate.netthieme-connect.comgoettingen-research-online.de

Historical Context of Arylalkyne and Arylcyclopropane Chemistry

The chemistry of arylalkynes, compounds containing a phenyl ring directly attached to an alkyne, has a rich history. Early developments in the late 19th and early 20th centuries focused on the fundamental reactivity of these compounds. A significant leap forward came with the development of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, first reported in 1975. This reaction, which couples a terminal alkyne with an aryl halide, provided a highly efficient and general method for the synthesis of arylalkynes and is still widely used today. acs.org More recently, gold-catalyzed reactions have emerged as a powerful tool for activating the alkyne bond in arylalkynes, leading to a variety of complex cyclization and addition reactions. encyclopedia.pub The study of arylalkynes continues to be an active area of research, with ongoing efforts to develop new catalytic systems and synthetic applications. researchgate.netresearchgate.net

The study of arylcyclopropanes, which feature a cyclopropyl group attached to an aromatic ring, also has a long history. Early photochemical studies in the 1970s explored the unique reactivity of these compounds upon exposure to light. acs.org Similar to arylalkynes, the development of modern catalytic methods has greatly expanded the accessibility and utility of arylcyclopropanes. Palladium-catalyzed cross-coupling reactions have been adapted for the synthesis of these compounds, and radical reactions have provided alternative pathways. researchgate.net The unique electronic interaction between the cyclopropyl ring and the aromatic system, where the cyclopropyl group acts as an electron-donating moiety, has been a subject of continuous interest. unl.ptacs.org In recent years, photoredox catalysis has been applied to arylcyclopropanes, enabling new types of transformations by generating radical cation intermediates. nih.gov

Strategic Importance of 1-Cyclopropyl-4-ethynylbenzene as a Dual Functionalized Precursor

This compound is a bifunctional molecule that strategically combines the reactivity of both a terminal alkyne and an arylcyclopropane within a single, stable framework. uni.lusigmaaldrich.com This dual functionality makes it a highly valuable precursor in organic synthesis, allowing for selective and sequential reactions at two distinct points in the molecule.

The ethynyl group can be readily transformed through a variety of reactions. For instance, it can undergo Sonogashira coupling to form more complex substituted alkynes or participate in "click" chemistry to generate triazole rings. figshare.com The cyclopropyl group, while generally more stable, can be induced to undergo ring-opening reactions, providing access to different carbon skeletons. uwo.ca The presence of the aryl ring acts as a stable scaffold, connecting these two reactive moieties.

The strategic value of this compound is evident in its use in constructing complex polycyclic systems. For example, in the presence of a rhodium catalyst, related enynes tethered by a cyclopropyl group can undergo tandem Pauson-Khand type reactions to form intricate fused ring systems. rsc.org Furthermore, gold-catalyzed cycloisomerization reactions of similar 1,5-enynes containing a cyclopropane can lead to divergent reaction pathways, yielding different polycyclic products depending on the reaction conditions and substituents. rsc.org

The utility of this compound and its derivatives is highlighted in the synthesis of complex molecules and materials. The ability to functionalize both the alkyne and the aryl ring allows for the creation of a wide array of structures from a single starting material.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-cyclopropyl-4-ethynylbenzene |

InChI |

InChI=1S/C11H10/c1-2-9-3-5-10(6-4-9)11-7-8-11/h1,3-6,11H,7-8H2 |

InChI Key |

WREBXCVYHWKUML-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropyl 4 Ethynylbenzene and Its Precursors

Direct Synthetic Routes to 1-Cyclopropyl-4-ethynylbenzene

Direct routes to this compound typically commence with a functionalized cyclopropylbenzene (B146485) derivative, onto which the ethynyl (B1212043) moiety is installed. These methods are often favored for their efficiency and modularity.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a principal strategy for the synthesis of aryl alkynes.

The Sonogashira coupling is a widely employed method for the synthesis of alkynes from terminal alkynes and aryl or vinyl halides. organic-chemistry.orgwalisongo.ac.id This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The synthesis of this compound can be efficiently achieved by the Sonogashira coupling of a 4-halocyclopropylbenzene, such as 1-bromo-4-cyclopropylbenzene (B104418) or 1-iodo-4-cyclopropylbenzene, with a suitable alkyne source. rsc.orgrsc.org

A common precursor, 1-bromo-4-cyclopropylbenzene, is a known compound used in the synthesis of various inhibitors and can be prepared through several methods. pharmaffiliates.comchemicalbook.com The Sonogashira reaction can then be performed using a palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper(I) salt, typically CuI, in a suitable solvent like triethylamine (B128534) or a mixture of THF and DMA. walisongo.ac.idrsc.org The alkyne source can be acetylene (B1199291) gas itself, or a protected alkyne such as (trimethylsilyl)acetylene, which requires a subsequent deprotection step. For instance, the coupling of 1-iodo-2-methyl-4-nitrobenzene with ethynylcyclopropane has been reported, demonstrating the feasibility of coupling cyclopropyl-containing alkynes. rsc.org

The general catalytic cycle for the Sonogashira reaction involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and finally reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org

| Reactants | Catalyst System | Solvent | Conditions | Product | Yield | Reference |

| 1-Iodotoluene, Phenylacetylene (B144264) | 5% Pd on alumina, 0.1% Cu₂O on alumina | THF-DMA (9:1) | 75 °C, 72 h | 4-Methyl-1-(phenylethynyl)benzene | <2% | rsc.org |

| 1-Iodobenzene, Ethynylcyclopropane | Not specified | Not specified | Not specified | (Cyclopropylethynyl)benzene | 72% | rsc.org |

| Aryl Iodides, Terminal Alkynes | Pd(OAc)₂, [TBP][4EtOV] | γ-valerolactone-based ionic liquid | 55 °C, 3 h | Diaryl/Alkyl-Aryl Acetylenes | 72-99% | beilstein-journals.orgbeilstein-journals.org |

Copper-catalyzed reactions provide an alternative to palladium-based systems for the synthesis of aryl alkynes. These methods can proceed through various mechanisms, sometimes involving the in-situ generation of copper acetylides which then couple with the aryl halide. nih.gov The use of copper catalysis can be advantageous due to the lower cost and toxicity of copper compared to palladium. nih.gov

For the synthesis of this compound, a copper-catalyzed alkynylation would involve the reaction of 1-halo-4-cyclopropylbenzene with a terminal alkyne in the presence of a copper catalyst and a suitable base. rsc.org Recent advancements have shown that copper-catalyzed Sonogashira-type couplings can be performed in water using CuI as the catalyst and a ligand such as 1,10-phenanthroline. rsc.org These reactions often require elevated temperatures.

Furthermore, photoinduced, copper-catalyzed three-component reactions of a haloalkane, an alkene, and an alkyne have been developed, highlighting the role of copper acetylides as photocatalysts. organic-chemistry.org This suggests the potential for radical pathways in certain copper-catalyzed alkynylations. organic-chemistry.org

An alternative synthetic approach involves the formation of the cyclopropane (B1198618) ring as a key step. This is typically achieved by the cyclopropanation of a suitable aryl-substituted alkene, such as 4-ethynylstyrene.

While the heading suggests cyclopropenation of alkynes, the direct synthesis of this compound is more logically achieved through the cyclopropanation of an alkene. The use of diazo compounds is a well-established method for cyclopropanation. wikipedia.org The reaction of an olefin with a diazo compound, such as diazomethane, can proceed via a 1,3-dipolar cycloaddition to form a pyrazoline, which then eliminates nitrogen either thermally or photochemically to yield the cyclopropane. wikipedia.org This method, however, can be hazardous due to the explosive nature of diazo compounds. wikipedia.org

A more common and safer approach involves the metal-catalyzed decomposition of diazo compounds to generate carbenes or carbenoids, which then add to the double bond of the olefin. wikipedia.org For instance, the cyclopropanation of styrene (B11656) with a diazo compound catalyzed by a DNA-based hybrid catalyst has been reported. researchgate.net Similarly, rhodium(II) and copper catalysts are frequently used for the cyclopropanation of alkenes with donor-acceptor carbenes derived from diazo compounds. wikipedia.orgcas.cz To synthesize this compound via this route, one would start with 4-ethynylstyrene and react it with a suitable diazo compound in the presence of a metal catalyst.

| Olefin | Diazo Compound | Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Arylalkenes | α-diazoacetonitrile | (+)-D4-(por)FeCl | Cyclopropyl (B3062369) nitriles | up to 93:7 | up to 98% | researchgate.net |

| Styrene, 1-Hexene | Methyl diazo(trialkylsilyl)acetates | CuOTf, [Ru₂(CO)₄(µ-OAc)₂]n, Rh₂(OAc)₄ | Silyl-substituted cyclopropanes | Varies | Not applicable | cas.cz |

The direct functionalization of a C-H bond on the cyclopropane ring of cyclopropylbenzene to introduce an ethynyl group via a radical pathway is a challenging but potentially powerful strategy. Recent research has explored the oxidative C–H alkynylation of arylcyclopropanes. epfl.ch This can be achieved by irradiating ethynylbenziodoxolone (EBX) reagents with visible light, which promotes the reaction without the need for a catalyst in some cases. epfl.ch The mechanism involves the formation of a reactive radical cation from the arylcyclopropane. epfl.ch

While this method has been reported for the synthesis of 1,1-aryl-alkynyl cyclopropanes, its application for the direct ethynylation at the 4-position of the benzene (B151609) ring of cyclopropylbenzene would likely involve a different radical pathway, potentially initiated by a different radical source. For instance, the generation of bromine radicals from boron tribromide has been used for the anti-Markovnikov hydrobromination of cyclopropanes, indicating the feasibility of radical reactions involving the cyclopropane ring. nih.gov However, the direct introduction of an ethynyl group onto the aromatic ring of cyclopropylbenzene via a radical pathway is less documented and would likely require specific radical initiators and reaction conditions.

Dehydrohalogenation or Wittig-Type Reactions for Ethynyl Formation

The introduction of a terminal ethynyl group onto an aromatic ring is a fundamental transformation in organic synthesis. Two powerful methods for achieving this are dehydrohalogenation reactions and Wittig-type methodologies, most notably the Corey-Fuchs reaction.

Dehydrohalogenation: This classic method involves the elimination of two equivalents of a hydrogen halide from a suitable precursor to form a triple bond. For the synthesis of an arylethyne, a common starting point is a dihaloalkane, such as a 1-aryl-1,2-dihaloethane, or a vinyl halide like a 1-aryl-1-haloethene. The reaction is typically promoted by a strong base. For instance, the treatment of a 1-aryl-2,2-dihaloethane or a 1-aryl-1,2-dihaloethane with a potent base such as sodium amide (NaNH₂) or potassium t-butoxide can yield the corresponding arylethyne through sequential E2 elimination steps. Incomplete dehydrohalogenation can sometimes result in the formation of bromovinyl compounds as byproducts. rsc.org

Wittig-Type Reactions (Corey-Fuchs Reaction): A more versatile and widely used method for converting an aldehyde into a terminal alkyne is the Corey-Fuchs reaction. wikipedia.org This two-step process begins with the transformation of an aldehyde into a 1,1-dibromoalkene. wikipedia.orgresearchgate.net This is achieved by reacting the aldehyde with a phosphonium (B103445) ylide, which is generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). wikipedia.org In the second step, the resulting dibromoalkene is treated with two equivalents of a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi). This induces a Fritsch-Buttenberg-Wiechell rearrangement, which involves a lithium-halogen exchange followed by α-elimination to form a carbene intermediate that rearranges to the terminal alkyne. wikipedia.org

This methodology has been successfully applied to the large-scale synthesis of various substituted ethynylbenzene derivatives from the corresponding benzaldehydes. acs.orgresearchgate.net An improved protocol utilizes trimethyl phosphite (B83602) and CBr₄ in toluene (B28343) for the initial dibromo-olefination, offering conditions that are amenable to scaling up. researchgate.netacs.org

| Reaction Type | Precursor | Reagents | Product | Key Features |

| Dehydrohalogenation | 1-Aryl-dihaloethane | Strong Base (e.g., NaNH₂, KOtBu) | Arylethyne | Classic elimination reaction; can be stepwise. |

| Corey-Fuchs Reaction | Aryl Aldehyde | 1. CBr₄, PPh₃2. n-BuLi (2 equiv.) | Arylethyne | Two-step, one-carbon homologation; versatile for various substituted aldehydes. wikipedia.orgresearchgate.netresearchgate.net |

Synthesis of Key Intermediates and Related Cyclopropyl-Arylethynyl Scaffolds

The construction of complex molecules like this compound requires the efficient synthesis of key building blocks. This section details the preparation of essential precursors, including cyclopropylmethyl halides and substituted ethynylbenzenes.

Preparation of Cyclopropylmethyl Halides/Iodides as Precursors

Cyclopropylmethyl halides are valuable intermediates, often used to introduce the cyclopropylmethyl group into other molecules. Their synthesis typically starts from cyclopropanemethanol (CPMO). Several methods have been developed to convert CPMO into cyclopropylmethyl chloride (CPMCl) or cyclopropylmethyl bromide (CPMBr), with a focus on minimizing rearrangement byproducts like cyclobutyl halides and 4-halo-1-butenes, which are difficult to separate due to similar boiling points. epo.org

One common industrial process involves the treatment of CPMO with an aqueous solution of a hydrogen halide (HX), such as HCl or HBr. google.comgoogleapis.com The reaction is performed at low temperatures, generally between -30°C and 35°C, to favor the desired product. google.com For example, reacting CPMO with 48% hydrobromic acid at temperatures below 0°C yields a crude product containing CPMBr. googleapis.com

An alternative approach that offers higher selectivity involves reacting CPMO with a complex formed from an N-halosuccinimide (e.g., N-chlorosuccinimide or N-bromosuccinimide) and a dialkyl sulfide, such as dimethyl sulfide. google.com This method can be carried out at milder temperatures (0°C to 40°C) and produces the desired cyclopropylmethyl halide in good purity with minimal formation of isomeric impurities. google.com Other reported methods have utilized phosphorus trihalides (e.g., PBr₃) or a combination of bromine and triphenylphosphine, though these often require very low temperatures or more specialized reagents. epo.orggoogleapis.com

| Starting Material | Reagent(s) | Product | Temperature Range | Noteworthy Aspects |

| Cyclopropanemethanol | Aqueous HX (HCl or HBr) | Cyclopropylmethyl Halide | -30°C to 35°C | Can produce isomeric impurities (cyclobutyl halide, 4-halo-1-butene). epo.orggoogle.comgoogleapis.com |

| Cyclopropanemethanol | N-Halosuccinimide, Dialkyl Sulfide | Cyclopropylmethyl Halide | 0°C to 40°C | High selectivity, minimal byproduct formation. google.com |

| Cyclopropanemethanol | PBr₃ | Cyclopropylmethyl Bromide | -20°C | Prone to contamination with byproducts. epo.org |

Routes to Ethynylbenzene Derivatives with Varied Substituents

The ability to synthesize a variety of substituted ethynylbenzenes is crucial for applications in materials science and medicinal chemistry. The Sonogashira cross-coupling reaction is arguably the most powerful and widely used method for this purpose. acs.orgmdpi.com This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, allowing for the direct formation of a C(sp)-C(sp²) bond. mdpi.com This strategy enables the synthesis of a vast array of ethynylbenzene derivatives by varying the substitution pattern on the aryl halide.

The reaction is highly versatile, and numerous catalyst systems and conditions have been developed, including copper-free versions and those employing specialized ligands to improve efficiency and substrate scope. rsc.org For example, the coupling of various aryl iodides with terminal alkynes can be achieved using catalysts like Cu(OTf)₂ with a phosphate (B84403) ligand. rsc.org The acyl Sonogashira reaction, which uses an acyl halide instead of an aryl halide, provides a direct route to ynones, which are themselves important synthetic intermediates. mdpi.com

Beyond cross-coupling, methods starting from carbonyl compounds, such as the Corey-Fuchs reaction discussed previously, provide an alternative and robust route to terminal alkynes. acs.org This approach is particularly valuable when the corresponding substituted benzaldehyde (B42025) is readily available.

Electrochemical Synthesis of Ethynylbenzene Derivatives

Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to traditional chemical methods, as it uses electrons as a "reagent," thereby avoiding stoichiometric oxidants or reductants. researchgate.net While the direct electrosynthesis of this compound is not extensively documented, the principles of electrochemistry are increasingly being applied to the functionalization of alkynes.

Electrochemical methods can be used to generate highly reactive intermediates under mild conditions. researchgate.net For instance, research has shown that terminal alkynes can undergo various transformations, such as difunctionalization, through electrochemically mediated radical processes. acs.org One study demonstrated an electro-organoselenium-catalyzed synthesis of α-keto acetals from terminal alkynes, where electrochemical oxidation generates a selenium cation that activates the alkyne. organic-chemistry.org

Reaction Chemistry and Functionalization of 1 Cyclopropyl 4 Ethynylbenzene

Reactivity of the Cyclopropyl (B3062369) Group

The cyclopropane (B1198618) ring, characterized by its significant ring strain and π-character in its C-C bonds, is susceptible to reactions that relieve this strain. Its reactivity can be channeled into ring-opening transformations or functionalization of its C-H bonds.

The strained three-membered ring of the cyclopropyl group can be opened under various conditions, including acid catalysis and metal-mediated processes, to yield linear or new cyclic structures.

Brønsted acids, such as triflic acid (TfOH), can catalyze the ring-opening of aryl-substituted cyclopropanes. researchgate.net The reaction proceeds via protonation, which polarizes a C-C bond of the cyclopropane ring, making it susceptible to nucleophilic attack. researchgate.net For a substrate like 1-cyclopropyl-4-ethynylbenzene, reaction with an electron-rich aromatic nucleophile would lead to the formation of a 1,3-diarylpropane derivative. The mechanism involves the coordination of a proton from the acid to the cyclopropane's C-C bond electrons, which increases polarization at the benzylic carbon, followed by attack of the nucleophile to afford the ring-opened product. researchgate.net

Transition metals also mediate ring-opening reactions. Nickel(0) catalysts, for instance, can effect a [3+2] cycloaddition between vinylcyclopropanes and alkynes or allenes. nih.gov This process involves oxidative addition of the Ni(0) into a C-C bond of the cyclopropane ring to form a nickelacycle intermediate, which then undergoes migratory insertion and reductive elimination. nih.gov While this compound lacks a vinyl group, analogous ring-opening cycloadditions with its internal alkyne or with external partners are mechanistically plausible. Samarium(II) iodide (SmI2) has been shown to catalyze couplings between alkyl cyclopropyl ketones and arylacetylenes, which proceed through a ring-opening mechanism. Current time information in Birmingham, GB.ethernet.edu.et The regiochemistry of such ring-opening reactions can indicate a stepwise mechanism involving a biradical intermediate. tandfonline.com

Table 1: Examples of Cyclopropane Ring-Opening Reactions

| Catalyst/Reagent | Reaction Type | Product Type | Ref |

|---|---|---|---|

| Brønsted Acid (TfOH) | Friedel-Crafts Alkylation | 1,3-Diarylpropanes | researchgate.net |

| Ni(0) / PMe3 | [3+2] Cycloaddition | Five-membered carbocycles | nih.gov |

| SmI2 | Reductive Coupling | Keto-cyclopentenes | Current time information in Birmingham, GB.ethernet.edu.et |

Beyond ring-opening, the C-H bonds of the cyclopropane ring can be directly functionalized, a strategy that preserves the three-membered ring. This is a valuable pathway for introducing new substituents and creating complex molecular scaffolds. acs.org Palladium-catalyzed C(sp³)–H arylation has been successfully applied to aminomethyl-cyclopropanes, where a directing group facilitates the activation of a specific C-H bond on the cyclopropane ring. acs.org For this compound, direct C-H functionalization without a directing group is challenging but can be envisioned using potent catalysts.

Palladium(0)-catalyzed intramolecular C-H functionalization offers a route to synthesize quinoline (B57606) and tetrahydroquinoline derivatives from appropriate precursors, proceeding through in situ cyclopropane ring-opening. figshare.com More direct functionalization can be achieved through radical processes. Copper-catalyzed enantioconvergent cross-coupling reactions have been developed to functionalize cyclopropyl halides with terminal alkynes, providing chiral alkynyl cyclopropanes. nih.gov This suggests that if this compound were first halogenated on the cyclopropyl ring, it could then undergo such coupling reactions to introduce further complexity.

Table 2: Methods for Cyclopropane Ring Functionalization

| Method | Catalyst | Functional Group Introduced | Ref |

|---|---|---|---|

| C(sp³)–H Arylation | Pd(OAc)₂ | Aryl group | acs.org |

Cyclopropylcarbenoids are highly reactive intermediates that can be generated from cyclopropane derivatives, typically from gem-dihalocyclopropanes. The reaction of gem-dihalocyclopropanes with alkyllithiums or metals at low temperatures is known as the Doering-Moore-Skattebøl (DMS) reaction, which generates a cyclopropylcarbenoid that readily rearranges to an allene. researchgate.netclockss.org To apply this to this compound, the cyclopropyl group would first need to be converted to a 1,1-dihalocyclopropyl group. Subsequent treatment with an alkyllithium like n-BuLi would generate the carbenoid, which would then undergo electrocyclic ring-opening to form the corresponding aryl-substituted allene. ethernet.edu.etresearchgate.net

Besides the DMS reaction, cyclopropylcarbenes and carbenoids can undergo other transformations. ucl.ac.uk Depending on the substituents, they can undergo ring expansion to yield cyclobutenes. nih.govnih.gov Fischer-type cyclopropylcarbene-chromium complexes are known to react with alkynes to form cyclopentenone derivatives, where the cyclopropane ring opens after the alkyne has inserted. tandfonline.com Furthermore, magnesium cyclopropylcarbenoids, generated from 1-chlorocyclopropyl sulfoxides, are stable enough at low temperatures to be used in synthesis, for example, in the cyclopropanation of alkenes. ucl.ac.ukualberta.ca

Table 3: Reactivity of Cyclopropylcarbenoids

| Precursor | Reagent | Intermediate | Key Transformation | Product Type | Ref |

|---|---|---|---|---|---|

| gem-Dihalocyclopropane | Alkyllithium | Lithium Carbenoid | Ring Opening (DMS) | Allene | researchgate.netclockss.org |

| Cyclopropylcarbene | (thermal/photochemical) | Free Carbene | Ring Expansion | Cyclobutene | nih.govnih.gov |

Reactivity of the Benzene (B151609) Ring

The benzene ring of this compound is the site for electrophilic aromatic substitution and radical functionalization, with the regiochemical outcome dictated by the combined electronic effects of the cyclopropyl and ethynyl (B1212043) substituents.

In electrophilic aromatic substitution, the existing substituents on the benzene ring control the position of the incoming electrophile. The cyclopropyl group is a strongly activating, ortho, para-director. ucl.ac.uklookchem.com This is due to the ability of the cyclopropane's C-C bonds, which have significant p-character, to stabilize the positive charge in the arenium ion intermediate (sigma complex) through conjugation. lookchem.com Quantitative studies on the acid-catalysed detritiation of p-cyclopropyltoluene have determined a partial rate factor (fp) of 13,900 relative to benzene, with a corresponding Hammett parameter σ⁺ of -0.473, indicating very strong activation. lookchem.com The activating effect of a p-cyclopropyl group is comparable to that of a methoxy (B1213986) group. lookchem.com

In contrast, the ethynyl group (-C≡CH) is a deactivating, meta-director. The sp-hybridized carbons of the alkyne are more electronegative than sp² carbons, leading to inductive electron withdrawal from the ring.

When an activating ortho, para-director and a deactivating meta-director are present on the same ring, the activating group's directing effect dominates. colab.ws Therefore, in this compound, the cyclopropyl group will direct incoming electrophiles to the positions ortho to it (and meta to the ethynyl group).

Table 4: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect | Predicted Major Product Position(s) | Ref |

|---|---|---|---|---|---|

| Cyclopropyl | Electron-donating (conjugation) | Strongly Activating | Ortho, Para | Ortho to Cyclopropyl | ucl.ac.uklookchem.com |

| Ethynyl | Electron-withdrawing (induction) | Deactivating | Meta | Meta to Ethynyl | - |

Thus, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to occur primarily at the 2- and 6-positions of this compound.

Radical functionalization provides an alternative to traditional electrophilic substitution for modifying aromatic C-H bonds. These reactions are often tolerant of various functional groups and can offer different regioselectivity. Radical reactions on aromatic rings can proceed through several mechanisms, including the formation of a radical by hydrogen atom abstraction from a C-H bond, followed by trapping of the aryl radical.

In the context of this compound, radical reactions could potentially target the C-H bonds of the benzene ring. The ethynylbenzene moiety itself can act as a radical acceptor in certain transformations. Radical cascade reactions terminated by fragmentation have been developed using enynes, highlighting the reactivity of the alkyne functionality in radical processes. A general strategy for the functionalization of arenes involves the generation of an aryl radical, which can then be trapped by a suitable partner. Given the electronic nature of the substituents, selective C-H activation at a specific position on the ring via a radical pathway would depend heavily on the nature of the radical species and the reaction conditions.

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of this compound, palladium catalysis can selectively activate and functionalize both the sp³ C-H bonds of the cyclopropyl ring and the sp² C-H bonds of the benzene ring.

The reactivity and selectivity of these transformations are highly dependent on the choice of palladium catalyst, ligands, and directing groups. Directing groups are moieties within the substrate that coordinate to the palladium catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage.

Functionalization of the Cyclopropyl Moiety

The C-H bonds on a cyclopropane ring possess a higher s-character and are more strained than typical alkane C-H bonds, making them amenable to activation by transition metals. Palladium-catalyzed functionalization of cyclopropyl C-H bonds often proceeds via a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. The use of directing groups is crucial for achieving high regioselectivity and reactivity.

While specific studies on the C-H functionalization of this compound are not prevalent, research on related cyclopropyl-containing molecules provides a strong basis for predicting its reactivity. For instance, amide- and amine-containing directing groups have been successfully employed to direct the arylation, alkenylation, and acyloxylation of cyclopropyl C-H bonds. acs.orgchemrxiv.orgnih.gov In a hypothetical scenario, if this compound were modified to include a directing group, such as an amide attached to the benzene ring, palladium-catalyzed functionalization of the cyclopropyl C-H bonds could be achieved.

Table 1: Hypothetical Palladium-Catalyzed C-H Functionalization of a Directed this compound Derivative

| Entry | Coupling Partner | Product | Catalyst System | Potential Yield | Reference for Analogy |

| 1 | Aryl Iodide | Arylated Cyclopropane | Pd(OAc)₂, Ligand, Base | Good to Excellent | researchgate.net |

| 2 | Alkene | Alkenylated Cyclopropane | Pd(OAc)₂, Oxidant | Moderate to Good | acs.org |

| 3 | Acylating Agent | Acylated Cyclopropane | Pd(OAc)₂, Oxidant | Good | nih.gov |

This table is illustrative and based on reactions of analogous cyclopropyl systems. Actual yields and conditions would require experimental validation.

Functionalization of the Aryl Moiety

The palladium-catalyzed C-H functionalization of arenes is a well-established field. For this compound, the C-H bonds on the benzene ring ortho to the cyclopropyl or ethynyl groups are potential sites for functionalization. The directing ability of the cyclopropyl and ethynyl groups themselves, or the introduction of a stronger directing group, would determine the site of reaction.

The ethynyl group can act as a directing group, facilitating ortho-C-H activation. Similarly, the cyclopropyl group can influence the electronic and steric environment of the aromatic ring. Research on the C-H functionalization of other aryl-alkynes and aryl-cyclopropanes demonstrates the feasibility of various transformations, including arylation, olefination, and halogenation. acs.orgsnnu.edu.cn

Table 2: Potential Palladium-Catalyzed C-H Functionalization of the Aryl Ring in this compound

| Entry | Coupling Partner | Position of Functionalization | Catalyst System | Potential Yield | Reference for Analogy |

| 1 | Arylboronic Acid | Ortho to Cyclopropyl/Ethynyl | Pd(OAc)₂, Ligand, Oxidant | Moderate to Excellent | snnu.edu.cn |

| 2 | Styrene (B11656) | Ortho to Cyclopropyl/Ethynyl | Pd(OAc)₂, Ligand, Oxidant | Good | acs.org |

| 3 | N-Halosuccinimide | Ortho to Cyclopropyl/Ethynyl | Pd(OAc)₂, Ligand | Good to Excellent | nih.gov |

This table is illustrative and based on reactions of analogous aromatic systems. Actual yields and conditions would require experimental validation.

The mechanism for aryl C-H activation typically involves the formation of a palladacycle intermediate, followed by reaction with a coupling partner and reductive elimination to regenerate the active palladium catalyst. nih.gov The choice of ligands, often phosphines or N-heterocyclic carbenes, is critical for stabilizing the palladium intermediates and promoting the desired reactivity.

Derivatives and Advanced Molecular Architectures

Design and Synthesis of 1-Cyclopropyl-4-ethynylbenzene Derivatives with Varied Substituents

The strategic introduction of various substituents onto the this compound framework allows for the fine-tuning of its electronic, optical, and self-assembly properties. The synthesis of these derivatives often employs cross-coupling reactions, with the Sonogashira coupling being a particularly prevalent and efficient method for forming carbon-carbon bonds between aryl halides and terminal alkynes.

The general synthetic approach involves the palladium-catalyzed coupling of a substituted 1-cyclopropyl-4-halobenzene with a protected or terminal ethynylating agent. Alternatively, a substituted 1-ethynyl-4-halobenzene can be coupled with a cyclopropyl-containing species. The choice of substituents is broad, ranging from electron-donating groups (EDGs) to electron-withdrawing groups (EWGs), each imparting distinct characteristics to the final molecule.

Electron-Donating Groups (EDGs): The incorporation of EDGs, such as alkoxy (-OR), alkyl (-R), and amino (-NR2) groups, onto the aromatic ring of this compound can significantly influence its electronic properties. These groups increase the electron density of the π-system, which can enhance its reactivity in certain reactions and red-shift its absorption and emission spectra.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, decreases the electron density of the aromatic ring. This modification can enhance the acidity of the ethynyl (B1212043) proton and influence the molecule's potential as an electron acceptor in charge-transfer complexes.

The table below summarizes the synthesis of hypothetical this compound derivatives with varied substituents, illustrating the versatility of the Sonogashira coupling reaction.

| Substituent (R) | Precursor 1 | Precursor 2 | Reaction Conditions | Product |

| Methoxy (B1213986) (-OCH₃) | 1-Cyclopropyl-4-iodobenzene | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N | 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)benzene, then deprotection |

| Nitro (-NO₂) | 1-Bromo-4-cyclopropylbenzene (B104418) | 4-Ethynylnitrobenzene | Pd(PPh₃)₂Cl₂, CuI, PPh₃, Et₂NH | 1-(4-Cyclopropylphenyl)-2-(4-nitrophenyl)acetylene |

| Cyano (-CN) | 1-Cyclopropyl-4-iodobenzene | 4-Ethynylbenzonitrile | Pd(PPh₃)₄, CuI, Et₃N | 4-((4-Cyclopropylphenyl)ethynyl)benzonitrile |

Polymerization and Oligomerization Studies

The presence of the reactive ethynyl group in this compound makes it a valuable monomer for the synthesis of various polymers and oligomers. These materials are of interest for their potential applications in organic electronics, sensor technology, and advanced materials science.

Conjugated Polymers (e.g., Poly(phenyleneethynylene) backbones)

Poly(phenyleneethynylene)s (PPEs) are a class of conjugated polymers known for their rigid rod-like structure, high thermal stability, and interesting photophysical properties. The incorporation of the this compound unit into a PPE backbone can be achieved through repeated Sonogashira coupling reactions between a dihalo-cyclopropylbenzene derivative and a diethynyl comonomer, or by the homopolymerization of a monomer containing both a halo and an ethynyl group on the cyclopropylbenzene (B146485) scaffold.

The cyclopropyl (B3062369) substituent can influence the polymer's properties by affecting its solubility, morphology, and electronic characteristics. While specific studies on PPEs derived solely from this compound are not extensively documented, the general principles of PPE synthesis are well-established. The properties of such polymers would be expected to be influenced by the steric and electronic effects of the cyclopropyl group.

Dendrimers and Hyperbranched Polymers Incorporating Ethynylbenzene Units

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Hyperbranched polymers are similar but have a more irregular branching pattern. Ethynylbenzene derivatives are often used as building blocks in the synthesis of these complex architectures due to the versatility of the ethynyl group in coupling reactions.

The synthesis of dendrimers can be achieved through either a divergent or a convergent approach. In a convergent synthesis, dendritic wedges (dendrons) are first synthesized and then attached to a central core. This compound could serve as a peripheral unit or as part of the branching structure within the dendrons. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for constructing such dendrimers, offering high yields and functional group tolerance.

Hyperbranched polymers can be synthesized in a more straightforward one-pot reaction from AB2-type monomers, where 'A' and 'B' are reactive groups that can couple with each other. A derivative of this compound functionalized with, for example, two halo groups and one ethynyl group could serve as such an AB2 monomer for the synthesis of hyperbranched PPEs.

Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic ligands, known as linkers. The properties of MOFs, such as their porosity and catalytic activity, are highly dependent on the structure of the organic linker.

This compound, when functionalized with coordinating groups such as carboxylates or pyridyls, can act as a rigid linear linker for the construction of MOFs. The cyclopropyl group can influence the packing of the framework and the size and shape of the pores. The synthesis of such MOFs would typically involve the solvothermal reaction of a metal salt with the functionalized this compound linker. The design of the linker, including its length and the position of the coordinating groups, is crucial in determining the final topology of the MOF.

Supramolecular Chemistry and Self-Assembly

The study of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The specific geometry and electronic features of this compound and its derivatives make them interesting candidates for crystal engineering and the formation of supramolecular assemblies.

Self-Assembly via Non-Covalent Interactions

The self-assembly of this compound derivatives is driven by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen Bonding: The terminal hydrogen of the ethynyl group is weakly acidic and can act as a hydrogen bond donor. When the this compound framework is substituted with hydrogen bond acceptor groups (e.g., carbonyl, cyano, or nitro groups), directional hydrogen bonds can form, leading to the creation of well-defined supramolecular structures such as chains, tapes, or sheets.

π-π Stacking: The aromatic benzene (B151609) ring in this compound allows for π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions contribute to the stability of the self-assembled structures and can influence the material's electronic properties. The presence of substituents on the aromatic ring can modulate the strength and geometry of these π-π stacking interactions.

The interplay of these non-covalent forces allows for the rational design of crystalline materials with specific packing arrangements and properties, a field known as crystal engineering. By carefully selecting substituents, it is possible to control the self-assembly process and create novel functional materials.

Host-Guest Chemistry with Macrocyclic Receptors

Extensive searches of scientific literature and chemical databases have yielded no specific studies on the host-guest chemistry of this compound with common macrocyclic receptors such as cyclodextrins, calixarenes, cucurbiturils, or pillararenes. While the fundamental principles of host-guest chemistry involve the encapsulation of a "guest" molecule (like this compound) within a larger "host" macrocycle, driven by non-covalent interactions, research documenting this specific interaction is not publicly available. The size, shape, and electronic properties of the cyclopropyl and ethynyl functional groups would theoretically influence its binding affinity and selectivity with different macrocycles, but experimental data, association constants, and structural studies for this particular compound are absent from the current body of scientific literature.

Synthesis of Complex Polycyclic Scaffolds (e.g., Azulenes, Indenes, Triazoles)

The terminal alkyne functionality of this compound makes it a potential precursor for the synthesis of various complex polycyclic systems through cycloaddition and annulation reactions. However, a comprehensive review of published research reveals a lack of specific examples utilizing this compound for the synthesis of azulenes, indenes, or triazoles.

Azulenes and Indenes: The synthesis of azulene (B44059) and indene (B144670) scaffolds often involves cycloaddition or annulation reactions with suitable precursors. For instance, [8+2] cycloadditions are a common route to azulenes, and various transition-metal-catalyzed cyclizations of ortho-alkynylaryl compounds can yield indenes. While this compound possesses the requisite alkyne group for such transformations, no literature has been found that documents its specific use in these synthetic pathways.

Triazoles: The formation of 1,2,3-triazoles is most famously achieved via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, often catalyzed by copper(I) in what is known as "click chemistry". nih.govorganic-chemistry.org This reaction is known for its high efficiency and regioselectivity for the 1,4-disubstituted product. organic-chemistry.org Given its terminal alkyne, this compound is an ideal candidate for this reaction. However, specific studies detailing the synthesis of a 1-cyclopropyl-4-phenyl substituted triazole via this method have not been reported in the surveyed literature.

Computational and Theoretical Investigations

Molecular Orbital Studies and Electronic Structure Analysis

Table 1: Representative Frontier Orbital Energies for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | -9.24 | -1.15 | 8.09 |

| Phenylacetylene (B144264) | -8.83 | -0.67 | 8.16 |

| Cyclopropylbenzene (B146485) | -8.69 | -0.45 | 8.24 |

Note: The data in this table is illustrative and based on typical values for related compounds; it does not represent experimentally or computationally verified data for 1-Cyclopropyl-4-ethynylbenzene.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms and selectivity of organic reactions. For this compound, DFT calculations can be employed to model potential reaction pathways, determine transition state geometries and energies, and predict the regio- and stereoselectivity of various transformations.

For instance, in cycloaddition reactions involving the ethynyl (B1212043) group, DFT can elucidate whether the reaction proceeds via a concerted or stepwise mechanism. By calculating the activation energies for different possible pathways, researchers can predict the most likely outcome. The electronic influence of the para-substituted cyclopropyl (B3062369) group plays a significant role in directing the selectivity of these reactions, a factor that can be quantitatively assessed through DFT.

Conformational Analysis and Stability Studies

The conformational preferences of this compound are primarily determined by the rotation of the cyclopropyl group relative to the plane of the benzene ring. Two principal conformations are of interest: the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the benzene ring, and the "perpendicular" conformation, where it is parallel.

Computational studies on similar cyclopropylarene systems have shown that the bisected conformation is generally the more stable arrangement. This preference is attributed to favorable orbital overlap between the Walsh orbitals of the cyclopropyl group and the π-system of the aromatic ring. The energy barrier to rotation between these conformers can also be calculated, providing insight into the molecule's dynamic behavior.

Prediction of Reactivity and Regioselectivity

The prediction of reactivity and regioselectivity is a key application of computational chemistry. By analyzing the calculated electronic properties of this compound, such as the distribution of electron density and the local nucleophilicity and electrophilicity, it is possible to forecast how the molecule will behave in the presence of various reagents.

For example, in electrophilic aromatic substitution reactions, the cyclopropyl group is known to be an ortho-, para-directing activator. DFT calculations can quantify the relative activation of these positions by modeling the stability of the corresponding sigma complexes (Wheland intermediates). Similarly, for reactions involving the ethynyl group, analysis of the local reactivity indices derived from DFT, such as the Fukui functions, can predict the most probable site of attack for both nucleophiles and electrophiles. This allows for a rational understanding of the regioselectivity observed in reactions like hydrohalogenation or hydration of the alkyne.

Advanced Spectroscopic and Structural Characterization Techniques Beyond Basic Identification

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of molecules in solution. For 1-Cyclopropyl-4-ethynylbenzene, NMR studies, particularly 1H and 13C NMR, provide critical data on the spatial arrangement of the cyclopropyl (B3062369) and ethynyl (B1212043) groups relative to the benzene (B151609) ring.

The conformation of the cyclopropyl group in arylcyclopropanes is of particular interest. Theoretical predictions and experimental evidence from related arylcyclopropane derivatives suggest that the lowest energy conformation is the "bisected" arrangement. In this conformation, the plane of the phenyl ring bisects the C-C-C angle of the cyclopropane (B1198618) ring. This orientation maximizes the electronic interaction between the π-electrons of the benzene ring and the p-character of the cyclopropane's σ-bonds. This interaction leads to unusual shielding of the protons ortho to the cyclopropyl group, which can be observed as an upfield shift in the 1H NMR spectrum.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide further evidence for the through-space proximity of protons, confirming the preferred conformation. For instance, irradiation of the cyclopropyl methine proton would be expected to show an NOE enhancement for the ortho-protons of the benzene ring in the bisected conformation.

The following table summarizes the expected 1H NMR chemical shifts for this compound, based on data from analogous compounds. The exact values can vary depending on the solvent and experimental conditions.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethynyl-H | ~3.0 | s | - |

| Aromatic-H (ortho to cyclopropyl) | ~7.0-7.2 | d | ~8.0 |

| Aromatic-H (ortho to ethynyl) | ~7.3-7.5 | d | ~8.0 |

| Cyclopropyl-H (methine) | ~1.8-2.0 | m | - |

| Cyclopropyl-H (methylene) | ~0.7-1.0 | m | - |

Advanced Mass Spectrometry for Mechanistic Elucidation (e.g., ESI-MS)

Advanced mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), are invaluable for studying reaction mechanisms by identifying intermediates and products. While ESI is a soft ionization technique typically used for polar and large molecules, other methods like Electron Ionization (EI) are used to study the fragmentation patterns of small organic molecules like this compound, providing insights into its intrinsic stability and bond strengths.

Upon electron ionization, this compound would form a molecular ion (M+•). The fragmentation of this ion can be predicted to follow several pathways based on the stability of the resulting fragments. A primary fragmentation pathway would likely involve the loss of a hydrogen atom from the ethynyl group to form a stable [M-H]+ ion. Another plausible fragmentation is the cleavage of the cyclopropyl ring, which can undergo rearrangement to form more stable carbocations.

A proposed fragmentation pattern for this compound is outlined below:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 142 | [C11H10]+• | Molecular Ion |

| 141 | [C11H9]+ | Loss of H• from the ethynyl group |

| 115 | [C9H7]+ | Loss of C2H3• from the cyclopropyl group |

| 102 | [C8H6]+• | Loss of C3H4 from the cyclopropyl group |

The study of reaction mixtures by mass spectrometry can also help in elucidating reaction mechanisms. For instance, in a coupling reaction involving the ethynyl group, ESI-MS could be used to detect catalytic intermediates or byproducts, providing a more complete picture of the reaction pathway.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. auremn.org.br This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state. auremn.org.br

Based on the structures of related benzene derivatives, it is expected that the benzene ring in this compound is planar. docbrown.info The C-C bond lengths within the ring would be intermediate between those of a single and a double bond, characteristic of an aromatic system. docbrown.info The ethynyl group is linear, and the C≡C triple bond length would be in the typical range of approximately 1.20 Å.

The orientation of the cyclopropyl group relative to the benzene ring in the solid state is of significant interest. It is highly probable that the bisected conformation observed in solution would also be present in the crystal lattice, as this minimizes steric hindrance and maximizes electronic stabilization. X-ray diffraction would also reveal intermolecular packing forces, such as π-π stacking or C-H•••π interactions, which govern the crystal lattice structure.

The following table presents expected structural parameters for this compound based on known values for similar molecular fragments.

| Parameter | Expected Value |

| Benzene C-C bond length | ~1.39 Å |

| C≡C bond length | ~1.20 Å |

| Cyclopropyl C-C bond length | ~1.51 Å |

| Benzene C-C-C bond angle | ~120° |

| C-C≡C bond angle | ~180° |

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

The unique structure of this compound makes it an excellent candidate as a spectroscopic probe for monitoring reaction progress and detecting reactive intermediates. The ethynyl and cyclopropyl groups have distinct spectroscopic signatures that can be tracked using various techniques.

The terminal alkyne C-H stretch (~3300 cm-1) and the C≡C triple bond stretch (~2100 cm-1) in the infrared (IR) spectrum are characteristic and can be used to monitor reactions at the ethynyl group. libretexts.org For example, in a Sonogashira coupling reaction, the disappearance of these peaks would indicate the consumption of the starting material.

Furthermore, cyclopropyl alkynes can serve as mechanistic probes to differentiate between radical and ionic reaction intermediates. nih.gov The cyclopropyl ring is susceptible to ring-opening reactions under certain conditions, and the nature of the products formed can indicate the type of intermediate generated adjacent to the ring. For instance, the formation of different ring-opened products under radical versus cationic conditions allows for the elucidation of the reaction mechanism. nih.gov The high rate constants for the ring opening of α-cyclopropylvinyl cations make these systems particularly sensitive probes for detecting such intermediates. nih.gov

The progress of reactions involving this compound can also be monitored in real-time using techniques like in-situ IR or NMR spectroscopy, providing valuable kinetic data and insights into the formation of transient intermediates.

Emerging Research Directions

Bioorthogonal Chemistry Applications (e.g., Fluorescent Labeling)

While direct applications of 1-Cyclopropyl-4-ethynylbenzene in bioorthogonal chemistry are still an emerging field, its constituent functional groups suggest significant potential. The terminal alkyne is a well-established reactive handle for bioorthogonal ligations. It can readily participate in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which are foundational methods for labeling biomolecules in living systems.

Furthermore, the inverse-electron-demand Diels-Alder (IEDDA) reaction, known for its exceptional speed and biocompatibility, is another promising area. eur.nl This reaction typically involves a tetrazine reacting with a strained alkene or alkyne. tsinghua.edu.cn Although the cyclopropyl (B3062369) group itself is not typically used as the dienophile, related strained systems like cyclopropenes have been successfully employed as small, stable "mini-tags" for tetrazine ligations. researchgate.net This precedent suggests that the cyclopropyl moiety in this compound could influence reactivity or serve as a unique structural marker.

A particularly interesting application is in the development of fluorogenic probes, where a fluorescent signal is generated or "turned on" upon the bioorthogonal reaction. nih.gov For instance, certain tetrazine dyes become highly fluorescent only after cycloaddition, providing a low-background method for imaging. nih.govnih.gov The ethynyl (B1212043) group of this compound could be incorporated into such systems, where its reaction with a tetrazine-based probe could trigger fluorescence for precise biomolecular detection. Light-catalyzed bioorthogonal reactions, which offer spatiotemporal control, also frequently utilize alkynes as reaction partners for photo-generated intermediates like nitrile imines. nih.gov

Integration into Catalytic Cycles and Ligand Design

The structure of this compound is ideally suited for exploitation in transition-metal-catalyzed reactions, where the interplay between its functional groups can direct reaction pathways. A key example is the rhodium-catalyzed [4+2+1] cycloaddition of cyclopropyl-capped diene-ynes with carbon monoxide. nih.govpku.edu.cnacs.org Research has shown that achieving [4+2+1] cycloadditions to form seven-membered rings is challenging, as they often compete with the kinetically favored [2+2+1] pathway. chemrxiv.orgchemrxiv.org

However, the presence of a cyclopropyl cap on the diene-yne substrate has been demonstrated to exclusively yield the [4+2+1] product. pku.edu.cnacs.org Quantum chemical calculations revealed that this selectivity is controlled by the release of ring strain (approximately 7 kcal/mol) from the methylenecyclopropyl group during the catalytic cycle. nih.govpku.edu.cn This strain-release mechanism makes the [4+2+1] pathway more favorable, effectively shutting down the competing [2+2+1] reaction. chemrxiv.org The resulting 5/7 bicyclic products are valuable scaffolds for natural product synthesis, and the cyclopropyl group in the product can serve as a handle for further chemical transformations. nih.govchemrxiv.org

| Parameter | Description | Reference |

|---|---|---|

| Reaction Type | [4+2+1] Cycloaddition | nih.gov |

| Reactants | Cyclopropyl-capped diene-yne, Carbon Monoxide (CO) | pku.edu.cn |

| Catalyst | Rhodium complex (e.g., [Rh(CO)2Cl]2) | chemrxiv.org |

| Product | 5/7 Bicyclic carbocycles | acs.org |

| Key Mechanistic Feature | Strain-release of the cyclopropyl group directs selectivity, avoiding the [2+2+1] product. | nih.govchemrxiv.org |

Beyond serving as a substrate, the rigid structure and defined stereochemistry of the this compound scaffold make it a candidate for incorporation into more complex ligand designs for asymmetric catalysis.

Photochemical Transformations and Light-Triggered Reactions

The photochemistry of this compound is a largely unexplored but promising research area. Both the phenylacetylene (B144264) and cyclopropane (B1198618) moieties are known to undergo photochemical transformations. Phenylacetylene itself can be involved in light-induced oligomerization or polymerization and can hydrate (B1144303) to acetophenone (B1666503) in the presence of certain metal catalysts, a process that can be influenced by light. wikipedia.org Cyclopropane derivatives are known to undergo photochemical isomerization.

Light-triggered reactions offer precise control over chemical reactivity. nih.gov One study on visible-light-induced formal [2+2] cyclization of alkynes found that the reaction was unfortunately incompatible with the parent ethynylbenzene, resulting in a complex mixture of products. acs.org This highlights that the specific electronic properties of the phenylacetylene system can present unique challenges and opportunities in designing photochemical reactions.

Another potential avenue is in "photoclick chemistry," where light is used to generate a reactive species that then rapidly couples with a partner molecule like an alkyne. nih.gov For example, tetrazoles can be photochemically converted to nitrile imines, which then undergo cycloaddition with alkynes. The this compound molecule could serve as the alkyne component in such light-gated reactions, enabling spatiotemporal control over conjugation or material functionalization.

Electrosynthesis and Electrochemistry

The electrochemical properties of this compound and its potential to form conductive polymers are of significant interest. While data on the monomer itself is scarce, the behavior of structurally related compounds provides valuable insights. The polymerization of ethynylbenzene derivatives can lead to conjugated polymers with interesting electro-optical properties.

For example, research on poly(1-ethynyl-4-phenoxybenzene), a close structural analog where the cyclopropyl group is replaced by a phenoxy group, provides a useful comparison. researchgate.net This polymer was found to have a stable electrochemical window and specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for electronic materials. researchgate.net The incorporation of ethynylene (–C≡C–) linkers into conjugated polymer backbones is known to have a profound effect on their electronic structure, often leading to deeper HOMO levels and wider bandgaps due to the sp-hybridized carbons' electron-accepting nature. whiterose.ac.ukwhiterose.ac.uk

Electrosynthesis is a powerful method for creating polymer films directly onto electrode surfaces. researchgate.net A hypothetical poly(this compound) could potentially be synthesized via this method, and its properties would be influenced by both the conjugated polyacetylene backbone and the pendant cyclopropylbenzene (B146485) groups. The electrochemical characteristics of such a polymer would be crucial for its potential use in sensors, electrochromic devices, or organic electronics. dtic.mil

| Property | Value | Reference |

|---|---|---|

| HOMO Level | -5.43 eV | researchgate.net |

| LUMO Level | -2.72 eV | researchgate.net |

| Electrochemical Band Gap | 2.71 eV | researchgate.net |

| Stable Electrochemical Window | -1.3 V to +1.3 V | researchgate.net |

| Photoluminescence Peak | 474 nm (sky blue) | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.